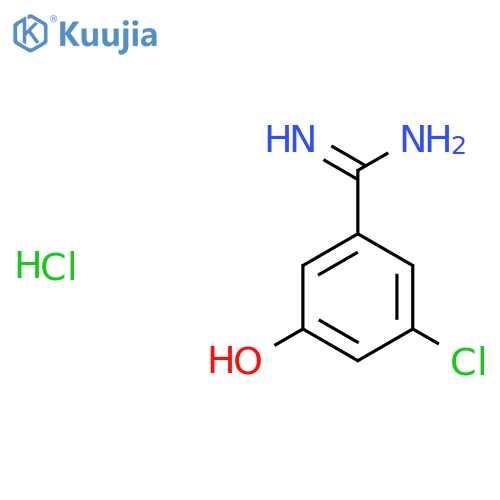Cas no 1216630-94-2 (3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride)

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride
- 3-Chloro-5-hydroxybenzimidamide hydrochloride
- SBB055313
- 3-chloro-5-hydroxybenzenecarboxamidine, chloride
- 3-Chloro-5-hydroxybenzenecarboximidamidehydrochloride
-
- インチ: 1S/C7H7ClN2O.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,11H,(H3,9,10);1H
- InChIKey: HLQHXUGKGNLVKX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C(=N)N)C=1)O.Cl
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- トポロジー分子極性表面積: 70.1
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801425-1g |
3-Chloro-5-hydroxybenzimidamide hydrochloride |
1216630-94-2 | 97% | 1g |
¥11757.00 | 2024-08-09 |
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride 関連文献
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
3. Back matter
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
3-Chloro-5-hydroxybenzenecarboximidamide hydrochlorideに関する追加情報
Recent Advances in the Study of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride (CAS: 1216630-94-2)
The compound 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride (CAS: 1216630-94-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities in preclinical models.
One of the key findings from recent research is the compound's ability to inhibit specific enzymatic pathways critical for bacterial and fungal survival. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride exhibits potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study highlighted the compound's unique binding affinity to bacterial cell wall synthesis enzymes, suggesting its potential as a next-generation antibiotic.
In addition to its antimicrobial properties, recent investigations have explored the anticancer potential of this compound. A preprint article available on bioRxiv reported that 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride induces apoptosis in several cancer cell lines, including breast and lung cancer, through the activation of intrinsic apoptotic pathways. The study also noted the compound's selective toxicity towards cancer cells, sparing normal cells, which is a critical advantage for potential therapeutic applications.
The synthetic optimization of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride has also been a focus of recent research. A team from the University of Cambridge developed a more efficient and scalable synthesis route, reducing the number of steps and improving overall yield. This advancement, detailed in a 2024 publication in Organic Process Research & Development, is expected to facilitate larger-scale production for further preclinical and clinical studies.
Despite these promising developments, challenges remain. The pharmacokinetic properties of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride, such as its bioavailability and metabolic stability, require further optimization. Ongoing studies are investigating structural modifications to enhance these properties while maintaining the compound's biological efficacy. Additionally, toxicological assessments are underway to ensure its safety profile meets regulatory standards for human use.
In conclusion, 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride (CAS: 1216630-94-2) represents a compelling candidate for further development in both antimicrobial and anticancer therapeutics. Its unique mechanism of action, combined with recent advancements in synthetic chemistry, positions it as a molecule of significant interest in the pharmaceutical industry. Future research will likely focus on translational studies to bridge the gap between preclinical findings and clinical applications.
1216630-94-2 (3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride) 関連製品
- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)
- 2228428-17-7(methyl 3-amino-2-(1-ethylcyclobutyl)propanoate)
- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)
- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)
- 1219842-17-7(N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide)
- 2060034-91-3(ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate)
- 1190020-48-4(1-Naphthaldehyde-d7)
- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 2790095-60-0(N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide)